![molecular formula C9H11NOS B2892973 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile CAS No. 1537813-35-6](/img/structure/B2892973.png)
2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol . This compound contains a thiophene ring, a hydroxy group, and a butanenitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile typically involves the reaction of thiophene derivatives with appropriate nitrile and hydroxy-containing reagents. One common method includes the reaction of thiophene-2-carbaldehyde with butanenitrile in the presence of a base, followed by reduction to introduce the hydroxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents on the thiophene ring.
Applications De Recherche Scientifique
2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar applications.
2-Thiophenepropanenitrile: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
IUPAC Name |
2-[hydroxy(thiophen-2-yl)methyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-7(6-10)9(11)8-4-3-5-12-8/h3-5,7,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOOCBPICNCPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
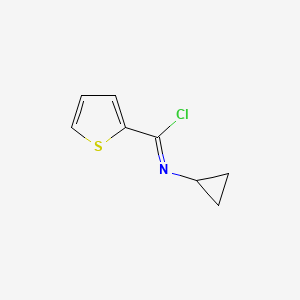
![1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one](/img/structure/B2892895.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)
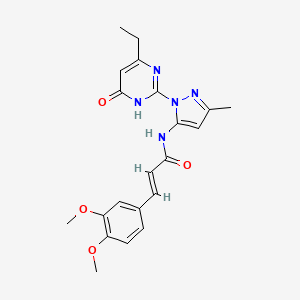
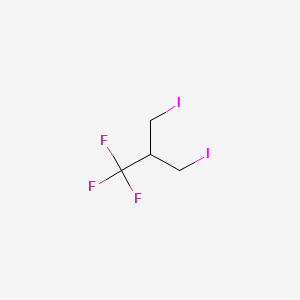
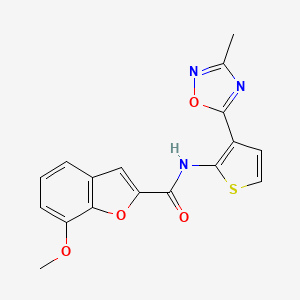
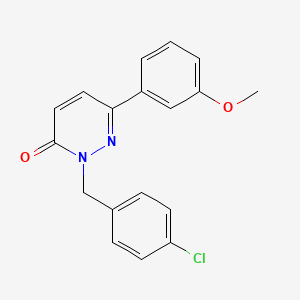
![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
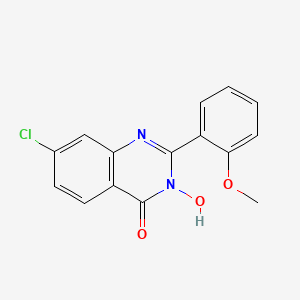
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2892913.png)
